(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol
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Overview
Description
(3-Benzyl-1-bicyclo[111]pentanyl)methanol is a compound that features a unique bicyclo[111]pentane core structure This structure is characterized by its three-dimensional, highly strained, and rigid framework, which imparts distinct physicochemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane Another strategy involves transition metal-catalyzed cross-coupling reactions to form C–C bonds, enabling the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the development of cost-effective and sustainable methods for the large-scale synthesis of bicyclo[1.1.1]pentane derivatives is an ongoing area of research.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Benzyl alkane.
Substitution: Benzyl halides or benzyl amines.
Scientific Research Applications
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol has a wide range of applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of aromatic rings, allowing it to engage in similar interactions with biological targets. This property makes it a valuable bioisostere for para-disubstituted benzene rings, enhancing the binding affinity and selectivity of drug candidates .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds are bioisosteres of arylamine motifs and are used to improve the pharmacokinetic properties of drug candidates.
Bicyclo[1.1.1]pentyl ketones: These derivatives are synthesized via nickel/photoredox-catalyzed multicomponent dicarbofunctionalization and are valuable intermediates in organic synthesis.
Uniqueness
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol stands out due to its combination of a benzyl group and a methanol moiety attached to the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3-benzyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQXXYMPXQZMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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